Methyl valerate

Catalog No.
S1541231
CAS No.
624-24-8
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl valerate

CAS Number

624-24-8

Product Name

Methyl valerate

IUPAC Name

methyl pentanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3

InChI Key

HNBDRPTVWVGKBR-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
0.04 M
5.06 mg/mL at 25 °C
soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in wate

Synonyms

Methyl-n-valerate

Canonical SMILES

CCCCC(=O)OC

The exact mass of the compound Methyl valerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.04 m5.06 mg/ml at 25 °c5.06 mg/ml at 25 °csoluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in water. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl valerate (methyl pentanoate) is a linear C6 aliphatic ester characterized by a boiling point of 128 °C and a flash point of 29 °C . In industrial and laboratory settings, it serves as a critical surrogate fuel component for biodiesel combustion modeling, a specialized process solvent, and a high-purity flavor and fragrance intermediate. Its unbranched pentanoate chain provides a specific balance of volatility, lipophilicity, and low-temperature reactivity that makes it a highly reproducible standard for kinetic assays and a process-friendly solvent in extraction protocols where heavier esters would complicate solvent recovery.

Substituting methyl valerate with shorter-chain homologs (like methyl butyrate) or heavier analogs (like ethyl valerate or methyl hexanoate) fundamentally alters both thermodynamic and kinetic profiles. In combustion modeling, shorter esters fail to accurately replicate the negative temperature coefficient (NTC) and two-stage ignition behavior characteristic of real biodiesel[1]. In solvent and fragrance applications, using ethyl valerate increases the boiling point to 144-145 °C , requiring harsher distillation conditions that can degrade heat-sensitive co-ingredients and significantly increase energy expenditure during solvent recovery.

Biodiesel Surrogate Suitability: Low-Temperature Ignition Kinetics

In rapid compression machine testing for biodiesel surrogate modeling, methyl valerate demonstrates a distinct negative temperature coefficient (NTC) region between 720 K and 800 K at 15 to 30 bar, exhibiting critical two-stage ignition behavior [1]. In contrast, the shorter-chain homolog methyl butyrate has been shown to have difficulty reproducing this low-temperature NTC behavior due to its insufficient chain length[2].

Evidence DimensionLow-temperature NTC ignition behavior
Target Compound DataExhibits two-stage ignition at 720-800 K, 15-30 bar
Comparator Or BaselineMethyl butyrate (Fails to adequately reproduce NTC behavior)
Quantified DifferenceChain-length-dependent activation of low-temperature reactivity
ConditionsRapid compression machine, equivalence ratios 0.25-2.0, 15-30 bar

Procurement of methyl valerate is essential for accurate engineering simulations of biodiesel combustion, where shorter esters produce invalid kinetic models.

Thermal Processability and Solvent Recovery

Methyl valerate offers an optimized thermal profile with a boiling point of 128 °C and a flash point of 29 °C . When compared to closely related esters, methyl butyrate is highly volatile (BP ~102 °C), posing higher flammability risks and evaporative losses, whereas ethyl valerate (BP 144-145 °C) requires significantly more energy for evaporation during downstream processing .

Evidence DimensionBoiling point and evaporation energy
Target Compound Data128 °C
Comparator Or BaselineEthyl valerate (144-145 °C)
Quantified Difference16-17 °C lower boiling point
ConditionsStandard atmospheric pressure (101.3 kPa)

Select methyl valerate over heavier esters to minimize thermal degradation of sensitive compounds during solvent stripping and distillation.

Vapor-Liquid Equilibrium in Binary Solvent Systems

Isobaric vapor-liquid equilibrium (VLE) measurements of methyl valerate with solvents like acetonitrile at 93.32 kPa show predictable positive deviations from ideality, allowing for efficient separation[1]. Compared to heavier homologs like methyl hexanoate, methyl valerate's higher vapor pressure facilitates easier stripping in solvent-assisted flavor evaporation (SAFE) and liquid-liquid extraction workflows without requiring extreme high-vacuum conditions [1].

Evidence DimensionVapor pressure and VLE separation efficiency
Target Compound DataHigher vapor pressure, efficient VLE separation
Comparator Or BaselineMethyl hexanoate (Lower vapor pressure, requires deeper vacuum)
Quantified DifferenceLower energy barrier for vaporization in binary mixtures
ConditionsIsobaric conditions at 93.32 kPa with acetonitrile

Ensures highly reproducible solvent recovery and prevents solvent residue contamination in high-purity flavor and fragrance manufacturing.

Biodiesel Combustion Modeling and Engine Testing

Serves as a primary surrogate component in chemical kinetic mechanisms to accurately simulate the low-temperature ignition delay and NTC behavior of real fatty acid methyl esters (FAMEs), outperforming shorter-chain esters like methyl butyrate [1].

Solvent-Assisted Flavor Evaporation (SAFE)

Utilized as a volatile extraction solvent or reference standard in the isolation of food and beverage aromatics, where its 128 °C boiling point allows for complete removal without thermal damage to analytes, unlike heavier valerates or hexanoates [2].

Intermediate in API and Fine Chemical Synthesis

Acts as a process-friendly acylating agent or substrate in fluorination reactions of unactivated C(sp3)-H bonds, where its specific volatility profile simplifies downstream purification and distillation compared to ethyl valerate .

Physical Description

Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992)
Liquid
colourless to pale yellow, mobile liquid with a green, apple, pineapple odou

XLogP3

2

Boiling Point

259.7 °F at 760 mm Hg (NTP, 1992)
127.4 °C

Flash Point

72 °F (NTP, 1992)

Density

0.8947 at 68 °F (NTP, 1992)
d204 0.89
0.883-0.895

LogP

1.96 (LogP)
1.96

UNII

ZW21JJJ9VN

GHS Hazard Statements

Aggregated GHS information provided by 1595 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1595 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1594 of 1595 companies with hazard statement code(s):;
H225 (99.69%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

63 mm Hg at 124 °F ; 262 mm Hg at 167° F; 320 mm Hg at 199° F (NTP, 1992)
19.15 mmHg

Pictograms

Flammable

Flammable

Other CAS

624-24-8

Wikipedia

Methyl valerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Pentanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types